2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile
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Overview
Description
2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile is a member of indoles.
Scientific Research Applications
Thermal Isomerization Pathway
A study has shown evidence for the thermal isomerization of this compound. The structure was determined from laboratory powder data, indicating its potential in the field of crystallography and chemical transformations (Chernyshev et al., 2001).
Functionalization of δ-Carboline Derivatives
Research demonstrates the transformation of this compound into δ-carboline derivatives, highlighting its role in the synthesis of complex organic molecules. The study also involves methylation and rearrangement processes, further indicating its utility in organic synthesis (Ryabova et al., 2001).
Crystal Structure Studies
The compound has been used in studies to synthesize and analyze the crystal structures of related carbonitrile compounds, showing its significance in crystallography and material science (Sharma et al., 2015).
Synthesis of Diazepinoindole Derivatives
The compound serves as a building block in the synthesis of diazepinoindole derivatives. This showcases its versatility in the creation of novel organic compounds with potential applications in various fields including medicinal chemistry (Ryabova et al., 2006).
Antiviral Activity
Although not directly related to the compound , research into structurally similar compounds, such as pyrrolo[3,2,1-de]phenazin-1-amine derivatives, shows potential in exploring antiviral properties. This suggests that derivatives of 2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile might also have antiviral applications (Sharafi-kolkeshvandi et al., 2016).
SARS-CoV-2 RdRp Inhibition
The compound's derivatives are being explored for their potential to inhibit SARS CoV-2 RdRp, indicating its relevance in the development of antiviral drugs, especially in the context of COVID-19 (Venkateshan et al., 2020).
Properties
Molecular Formula |
C18H12N5O2+ |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile |
InChI |
InChI=1S/C18H11N5O2/c19-10-11-9-16-17(14-3-1-2-4-15(14)21-16)22(18(11)20)12-5-7-13(8-6-12)23(24)25/h1-9H,(H2,20,21)/p+1 |
InChI Key |
WQWZXDYPFLOXKI-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C(=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C(=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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